molecular formula C28H26N4O B11150182 {4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

{4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11150182
M. Wt: 434.5 g/mol
InChI Key: HFYVQXXXLDMFAM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a quinoline ring substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps, including the formation of the piperazine and quinoline rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline and piperazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted quinoline and piperazine derivatives, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, {4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of {4-[(E)-3-phenyl-2-propenyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a piperazine ring with a phenylpropenyl group and a quinoline ring with a pyridyl group. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C28H26N4O/c33-28(32-19-17-31(18-20-32)16-8-11-22-9-2-1-3-10-22)24-21-27(26-14-6-7-15-29-26)30-25-13-5-4-12-23(24)25/h1-15,21H,16-20H2/b11-8+

InChI Key

HFYVQXXXLDMFAM-DHZHZOJOSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.